L-Propargylglycin
Übersicht
Beschreibung
(S)-2-Aminopent-4-ynoic acid is a synthetic amino acid characterized by the presence of an alkyne group. This compound is notable for its applications in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. It is also used in the synthesis of folate-conjugates and metal-chelate complexes .
Wissenschaftliche Forschungsanwendungen
(S)-2-Aminopent-4-insäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung in der Click-Chemie zur Synthese komplexer Moleküle.
Biologie: Einsatz bei der Untersuchung von Enzymmmechanismen und Proteinmodifikationen.
Medizin: Untersucht hinsichtlich ihres Potenzials in der Arzneimittelentwicklung und als Baustein für bioaktive Verbindungen.
Industrie: Einsatz bei der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkungsmechanismus von (S)-2-Aminopent-4-insäure beinhaltet seine Alkin-Gruppe, die an Cycloadditionsreaktionen teilnehmen kann. Diese Reaktionen werden oft durch Kupfer katalysiert, was zur Bildung von Triazolen führt. Die Aminogruppe kann auch mit verschiedenen molekularen Zielstrukturen interagieren und so biologische Pfade und Enzymaktivitäten beeinflussen.
Biochemische Analyse
Biochemical Properties
L-Propargylglycine acts as a mechanism-based inhibitor, inactivating gamma-cystathionase through a Michael addition type suicide inhibition . This enzyme is involved in the synthesis of the metabolic signaling gas, hydrogen sulfide (H2S) . L-Propargylglycine also inhibits other pyridoxal-5′-phosphate (PLP)-dependent enzymes such as methionine gamma-lyase and L-alanine transaminase .
Cellular Effects
L-Propargylglycine has been used to investigate the biological functions of cystathionine gamma-lyase (CSE), which catalyzes the formation of reactive sulfur species (RSS) . Inhibition of H2S production by L-Propargylglycine can significantly reverse improvements in plasma creatinine, renal malondialdehyde level, superoxide dismutase activity, and inflammatory markers achieved by exercise in chronic kidney disease (CKD) models .
Molecular Mechanism
The molecular mechanism of L-Propargylglycine involves the irreversible inactivation of gamma-cystathionase . It acts as a Michael addition type suicide inhibitor of cystathionine gamma-lyase, cystathionine gamma-synthase, alanine aminotransferase, and methionine gamma-lyase .
Temporal Effects in Laboratory Settings
The effects of L-Propargylglycine have been studied over time in laboratory settings . It provides a non-radioactive alternative to analyze global protein synthesis in cell culture. It is cell-permeable and randomly incorporated instead of methionine during translation .
Dosage Effects in Animal Models
In animal models, the effects of L-Propargylglycine vary with different dosages . For example, in a study involving rats with chronic kidney disease, pretreatment with L-Propargylglycine significantly reduced blood pressure and improved left ventricular function compared to untreated rats .
Metabolic Pathways
L-Propargylglycine is involved in several metabolic pathways . It plays a role in the biosynthesis of various secondary metabolites . It is also involved in the production of hydrogen sulfide during the metabolism of cysteine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-2-Aminopent-4-insäure umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit einem geeigneten Vorläufer, häufig einer geschützten Aminosäure.
Alkin-Einführung: Eine Alkin-Gruppe wird durch eine Reihe von Reaktionen, wie z. B. Sonogashira-Kupplung, eingeführt.
Entschützung: Der letzte Schritt umfasst die Entschützung der Aminogruppe, um (S)-2-Aminopent-4-insäure zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für (S)-2-Aminopent-4-insäure ähneln der Laborsynthese, werden aber für Effizienz und Kosteneffektivität hochskaliert und optimiert. Dies beinhaltet oft kontinuierliche Flusschemie-Techniken und den Einsatz von automatisierten Reaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
(S)-2-Aminopent-4-insäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Alkin-Gruppe kann oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Das Alkin kann zu einem Alken oder Alkan reduziert werden.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Osmiumtetroxid werden verwendet.
Reduktion: Katalysatoren wie Palladium auf Aktivkohle oder Wasserstoffgas sind üblich.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen verwendet.
Hauptprodukte
Oxidation: Produkte umfassen Carbonsäuren oder Ketone.
Reduktion: Produkte umfassen Alkene oder Alkane.
Substitution: Produkte umfassen substituierte Amine oder Amide.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propargylglycin: Eine weitere Aminosäure mit einer Alkin-Gruppe, die in ähnlichen Anwendungen verwendet wird.
Homopropargylglycin: Ein Homolog mit einer längeren Kohlenstoffkette, das eine andere Reaktivität bietet.
2-Amino-3-butinsäure: Eine strukturell verwandte Verbindung mit einer kürzeren Alkin-Kette.
Einzigartigkeit
(S)-2-Aminopent-4-insäure ist aufgrund ihrer spezifischen Alkin-Positionierung und Stereochemie einzigartig, die eine unterschiedliche Reaktivität und Selektivität in chemischen Reaktionen verleihen. Ihre Fähigkeit, stabile Komplexe mit Metallen zu bilden und an Click-Chemie teilzunehmen, macht sie besonders wertvoll in der Forschung und in industriellen Anwendungen .
Eigenschaften
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941728 | |
Record name | 2-Aminopent-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23235-01-0, 198774-27-5 | |
Record name | L-Propargylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminopent-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-aminopent-4-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPARGYLGLYCINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-Propargylglycine?
A1: L-Propargylglycine acts as a mechanism-based inhibitor or "suicide substrate" for enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. [, , , , ]. This means L-Propargylglycine undergoes normal enzymatic processing, but during catalysis, a highly reactive intermediate forms. This intermediate irreversibly binds to the enzyme, effectively inactivating it [].
Q2: Which enzymes are primarily targeted by L-Propargylglycine?
A2: L-Propargylglycine prominently targets two enzymes involved in sulfur amino acid metabolism:
- Cystathionine γ-lyase (CSE/CGL): This enzyme catalyzes the breakdown of cystathionine into cysteine, a precursor for glutathione and hydrogen sulfide (H2S) [, , , , , ].
- Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of serine and homocysteine to form cystathionine, a key step in cysteine biosynthesis [, , ].
Q3: What are the downstream consequences of L-Propargylglycine-mediated enzyme inhibition?
A3: Inhibition of CSE and/or CBS by L-Propargylglycine leads to several metabolic consequences:
- Accumulation of cystathionine: As CSE is blocked, cystathionine, its substrate, accumulates in various tissues, including the liver, kidney, and brain [, ].
- Depletion of glutathione: With cysteine biosynthesis hampered, glutathione levels decrease, potentially leading to increased oxidative stress [, , , ].
- Reduced hydrogen sulfide (H2S) production: Inhibition of CSE, a major H2S-producing enzyme, leads to a decline in H2S levels, impacting various physiological processes, including vasodilation [, , , , , , ].
Q4: What is the molecular formula and weight of L-Propargylglycine?
A4: The molecular formula of L-Propargylglycine is C5H7NO2, and its molecular weight is 113.11 g/mol. []
Q5: Is there any spectroscopic data available for L-Propargylglycine?
A5: While specific spectroscopic data wasn't extensively detailed in the provided papers, L-Propargylglycine's structure has been confirmed using techniques like fast atom bombardment mass spectrometry (FAB-MS), NMR, and IR [, , , ]. The alkyne group, a key structural feature, can be characterized by its distinct infrared absorption band and NMR signals.
Q6: How does the structure of L-Propargylglycine contribute to its specificity towards PLP-dependent enzymes?
A6: The propargyl group (CH2-C≡CH) of L-Propargylglycine mimics the natural substrate's structure, allowing it to bind to the active site of PLP-dependent enzymes. During the enzymatic reaction, the alkyne group undergoes a rearrangement, forming a reactive allene intermediate that covalently binds to the enzyme, leading to irreversible inhibition [, ].
Q7: Are there any known structural modifications of L-Propargylglycine that alter its activity?
A7: While specific modifications weren't detailed in these papers, research suggests that incorporating L-Propargylglycine into dipeptides can significantly enhance its antibacterial activity []. Additionally, replacing specific amino acids with L-Propargylglycine in peptides can introduce functionality for labeling and studying peptide structure and interactions [, , ].
Q8: Has L-Propargylglycine shown efficacy in any disease models?
A8: While not a direct therapeutic agent in these studies, L-Propargylglycine has been instrumental in elucidating the role of H2S in various physiological processes. For instance, researchers have used L-Propargylglycine to demonstrate the contribution of H2S to:
- Hypoxic inhibition of airway sodium absorption: By inhibiting CSE and reducing H2S levels, L-Propargylglycine attenuated the decrease in sodium absorption observed in hypoxic conditions [].
- Cardioprotection induced by ischemic postconditioning: Inhibition of CSE with L-Propargylglycine partially attenuated the cardioprotective effects observed with this technique, suggesting a role for H2S in the process [].
- Modulation of bladder pain: L-Propargylglycine partially inhibited protease-activated receptor 4 (PAR4)-induced bladder pain, implicating H2S in this pain pathway [].
Q9: What analytical techniques have been employed to study L-Propargylglycine and its effects?
A9: Several analytical methods have been crucial in investigating L-Propargylglycine and its consequences:
- Enzyme activity assays: Researchers have used specific assays to measure the activity of CSE, CBS, and other relevant enzymes in various tissues and cell samples [, , , , , , , , , ].
- Chromatographic techniques: High-performance liquid chromatography (HPLC) and related methods have been employed to separate and quantify L-Propargylglycine, its metabolites, and other relevant molecules in biological samples [, ].
- Mass spectrometry (MS): Techniques like fast atom bombardment mass spectrometry (FAB-MS) have been used to identify and characterize L-Propargylglycine and its metabolites [, , ].
- Spectrophotometry: This method has been used to determine the concentration of H2S in biological samples, providing insights into the impact of L-Propargylglycine on H2S production [, ].
Q10: What are some of the key historical milestones in the research of L-Propargylglycine?
A10:
- Early synthesis and characterization: L-Propargylglycine was chemically synthesized and its potential as a precursor for other amino acids was explored [].
- Identification as a mechanism-based enzyme inhibitor: Research identified L-Propargylglycine as a "suicide substrate" for PLP-dependent enzymes, particularly CSE and methionine gamma-lyase, providing a tool to study sulfur amino acid metabolism [, ].
- Elucidating the role of H2S: L-Propargylglycine has been instrumental in uncovering the diverse physiological roles of H2S, including its involvement in vasodilation, neurotransmission, and inflammation [, , , , , ].
Q11: How has L-Propargylglycine facilitated cross-disciplinary research?
A11: L-Propargylglycine bridges diverse fields:
- Biochemistry and enzymology: Its use as a specific enzyme inhibitor has advanced our understanding of sulfur amino acid metabolism and H2S biosynthesis [, , , , ].
- Pharmacology and physiology: By modulating H2S levels, L-Propargylglycine has helped decipher the role of H2S in various physiological and pathological processes, such as vascular tone, neurotransmission, and inflammation [, , , , , , ].
- Medicinal chemistry: The unique reactivity of L-Propargylglycine has found applications in peptide labeling and modification, contributing to the development of tools for studying peptide structure and function [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.